Benzyl 3-propylideneazetidine-1-carboxylate
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Overview
Description
Benzyl 3-propylideneazetidine-1-carboxylate is a synthetic organic compound with the molecular formula C14H17NO2 It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-propylideneazetidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of catalysts, optimized reaction conditions, and scalable processes, would apply to its large-scale production.
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-propylideneazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.
Substitution: The azetidine ring can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Benzyl 3-propylideneazetidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl 3-propylideneazetidine-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
- Benzyl 3-hydroxyazetidine-1-carboxylate
- Benzyl 3-pyrroline-1-carboxylate
- N-Cbz-3-hydroxyazetidine
Comparison: Benzyl 3-propylideneazetidine-1-carboxylate is unique due to its propylidene group, which imparts distinct chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C14H17NO2 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
benzyl 3-propylideneazetidine-1-carboxylate |
InChI |
InChI=1S/C14H17NO2/c1-2-6-13-9-15(10-13)14(16)17-11-12-7-4-3-5-8-12/h3-8H,2,9-11H2,1H3 |
InChI Key |
NJPHJYRPHAHGMB-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C1CN(C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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